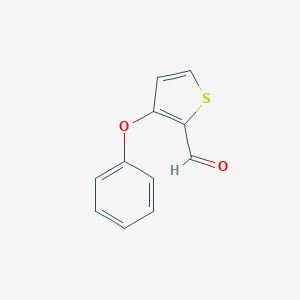

3-Phenoxythiophene-2-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-phenoxythiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-8-11-10(6-7-14-11)13-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJDRZXMSDASSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381222 | |

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132706-25-3 | |

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Phenoxythiophene 2 Carbaldehyde

Established Synthetic Routes to 3-Phenoxythiophene-2-carbaldehyde and Related Building Blocks

The preparation of this compound often begins with the synthesis of simpler thiophene (B33073) precursors. These foundational molecules can then be functionalized to yield the desired product.

Metal-Catalyzed Coupling Methodologies in Thiophene Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for constructing substituted thiophenes. researchgate.net Palladium and nickel catalysts are frequently employed for these transformations. researchgate.net For instance, the Suzuki-Miyaura coupling reaction can be used to introduce aryl groups onto the thiophene ring. A study on the synthesis of 4-arylthiophene-2-carbaldehydes utilized a palladium(0) catalyst to couple various arylboronic acids or esters with a thiophene precursor, achieving moderate to excellent yields. nih.gov

Similarly, nickel-catalyzed couplings are effective, particularly for creating thioethers. researchgate.net These reactions can tolerate a wide range of functional groups, making them versatile for synthesizing complex molecules. researchgate.net The choice of catalyst, ligand, and reaction conditions is critical for controlling regioselectivity and maximizing yield. mdpi.com

Table 1: Examples of Metal-Catalyzed Coupling Reactions for Thiophene Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh3)4 | 4-Phenylthiophene-2-carbaldehyde | Good | nih.gov |

| 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine | Bromobenzene | Pd(OAc)2 / TTBP·HBF4 | 2-Aryl-4-(thieno[3,2-d]pyrimidin-4-yl)morpholine | High | mdpi.com |

| Aryl Triflate | Alkyl Thiol | Air-stable Nickel Precatalyst | Aryl Alkyl Thioether | - | researchgate.net |

Lithiation and Carbonation Procedures in Thiophene Carboxylic Acid Preparation

The introduction of a carboxylic acid group at a specific position on the thiophene ring is often achieved through lithiation followed by carbonation. This process typically involves deprotonating the thiophene ring with a strong organolithium base, such as n-butyllithium, to create a highly reactive thienyllithium intermediate. This intermediate then reacts with carbon dioxide (in the form of dry ice) to form a lithium carboxylate, which upon acidic workup, yields the corresponding thiophene carboxylic acid. mdpi.com

For example, 2-thiophenecarboxylic acid can be synthesized by the carbonation of 2-thienyllithium. researchgate.net The regioselectivity of the lithiation is influenced by the substituents already present on the thiophene ring. In some cases, a mixture of carbonate and carboxylate salts can be used to directly carboxylate thiophene with CO2 under solvent-free conditions. mdpi.com

Vilsmeier-Haack Formylation and Related Reactions

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, including thiophene. rsc.org The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). rsc.org

This electrophilic substitution reaction is highly effective for the formylation of thiophenes. rsc.org For instance, the Vilsmeier-Haack formylation of 3-methoxybenzo[b]thiophene at moderate temperatures yields 2-formyl-3-methoxybenzo[b]thiophen. rsc.org The regioselectivity of the formylation is directed by the electronic properties of the substituents on the thiophene ring. In some cases, ipso-formylation, where a substituent other than hydrogen is replaced by the formyl group, can occur. researchgate.net

Oxidative Cyclization Approaches

Oxidative cyclization represents another important strategy for the synthesis of the thiophene ring itself. nih.gov These reactions often involve the formation of new bonds through redox chemistry, transforming acyclic precursors into cyclic thiophene structures. nih.gov

One such approach involves the visible-light-induced [3+2] oxidative cyclization of alkynes with ketene (B1206846) dithioacetals, which act as thiavinyl 1,3-dipoles. organic-chemistry.org This metal-free method provides multisubstituted thiophenes in good yields under mild conditions. organic-chemistry.org Another example is the electrochemical oxidative radical cascade cyclization, which can be used to construct sulfur-containing heterocycles. rsc.org

Advanced Synthetic Strategies for Complex 3-Phenoxythiophene (B1353367) Derivatives

The synthesis of more complex derivatives of 3-phenoxythiophene often requires advanced strategies that allow for precise control over the placement of multiple functional groups.

Regioselective Functionalization of Thiophene Rings

Controlling the position of functional groups on the thiophene ring is a key challenge in the synthesis of complex derivatives. mdpi.com The inherent reactivity of the different positions on the thiophene ring (C2 and C5 being more reactive than C3 and C4) can be exploited, but often, directing groups are necessary to achieve the desired regioselectivity. acs.orgacs.org

Recent research has focused on developing methods for the sequential and regioselective C-H functionalization of thiophenes. acs.orgacs.org By employing directing groups that can be "switched" on or off, for example, through changes in pH, chemists can selectively activate different C-H bonds on the thiophene ring for functionalization. acs.orgacs.org This allows for the controlled, stepwise introduction of various substituents, providing access to a diverse range of complex thiophene-based molecules. acs.orgacs.org For instance, palladium-catalyzed direct C-H arylation can be controlled to selectively occur at the C2 or C3 position of the thiophene ring in thieno-fused heterocycles. mdpi.com

Reaction Mechanisms and Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis and functionalization of this compound is fundamental to optimizing reaction conditions and developing new synthetic routes.

Electrophilic Aromatic Substitution Mechanisms in Thiophene Functionalization

The thiophene ring is susceptible to electrophilic aromatic substitution (EAS), primarily at the 2- and 5-positions, which are significantly more reactive than the other positions. wikipedia.org This is because the sulfur atom can effectively stabilize the carbocation intermediate formed during the reaction. masterorganicchemistry.com The reactivity of thiophene in EAS reactions is much higher than that of benzene (B151609). wikipedia.org

The general mechanism for EAS involves two main steps:

Attack by the aromatic ring: The π-electrons of the thiophene ring act as a nucleophile and attack an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of the substitution is influenced by the directing effects of the substituents already present on the ring. For 3-phenoxythiophene, the phenoxy group is an ortho-, para-directing group, which would activate the 2- and 4-positions for electrophilic attack.

Nucleophilic Attack Mechanisms on Thiophene Derivatives

Thiophene derivatives can also undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is substituted with strong electron-withdrawing groups. nih.gov The mechanism for SNAr reactions on thiophenes generally proceeds through a stepwise pathway. nih.gov

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the thiophene ring is restored.

The aldehyde group in this compound is also susceptible to nucleophilic attack. youtube.com In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.comlibretexts.org This is a key step in many reactions, such as the formation of alcohols via reduction or the synthesis of imines.

Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis plays a significant role in the synthesis of thiophene derivatives, including C-O bond formation to create the phenoxy substituent. nih.govmdpi.com These reactions often proceed through a catalytic cycle involving several key steps.

A common example is the copper-catalyzed synthesis of thiophenes. The proposed mechanism for a copper-catalyzed reaction could involve:

Oxidative Addition: The copper catalyst reacts with a substrate, for example, an aryl halide.

Coordination: The thiophene derivative coordinates to the copper center.

Reductive Elimination: The desired product is formed, and the catalyst is regenerated to re-enter the catalytic cycle.

Recent advances have also focused on palladium-catalyzed direct C-H arylation of thiophenes, providing an efficient route to functionalized thiophenes. mdpi.com

Radical Reaction Pathways in 3-Phenoxythiophene Systems

Radical reactions offer an alternative pathway for the functionalization of thiophene systems. These reactions involve species with unpaired electrons, known as radicals. youtube.com A typical radical reaction consists of three main stages:

Initiation: Radicals are formed, often through the use of light or heat. youtube.comyoutube.com

Propagation: The radical reacts with a stable molecule to form a new radical, which continues the chain reaction. youtube.com

Termination: Two radicals combine to form a stable, non-radical product, ending the chain reaction.

The stability of the radical intermediates is a key factor in these reactions, with more substituted radicals generally being more stable. youtube.com For thiophene systems, radical reactions could be used for halogenation or other functionalizations, potentially at positions that are not favored by electrophilic or nucleophilic substitution.

Chemical Compounds Mentioned

Spectroscopic and Computational Investigations of 3 Phenoxythiophene 2 Carbaldehyde

Advanced Spectroscopic Characterization Techniquessigmaaldrich.comsigmaaldrich.com

A variety of sophisticated spectroscopic methods are employed to elucidate the intricate details of 3-Phenoxythiophene-2-carbaldehyde's molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR: In the proton NMR spectrum of a related compound, 5-Bromo-3-hexylthiophene-2-carbaldehyde, specific chemical shifts and coupling constants reveal the positions of the hydrogen atoms. rsc.org For instance, the aldehydic proton typically appears as a singlet at a downfield chemical shift, a characteristic feature of aldehydes. rsc.org The aromatic protons of the thiophene (B33073) and phenyl rings exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their connectivity. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by identifying the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group in thiophene derivatives typically resonates at a significantly downfield position, often in the range of 180-200 ppm. rsc.orglibretexts.org The carbon atoms of the thiophene and phenyl rings appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electron-donating or electron-withdrawing nature of the substituents. libretexts.org

Table 1: Representative NMR Data for Thiophene Aldehyde Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | ||

| Aldehydic Proton | 9.9 - 10.2 | Typically a singlet. rsc.org |

| Thiophene Protons | 7.0 - 8.0 | Splitting patterns depend on substitution. chemicalbook.comchemicalbook.com |

| Phenyl Protons | 7.0 - 7.8 | Complex multiplets are common. rsc.org |

| ¹³C | ||

| Carbonyl Carbon | 180 - 200 | Characteristic of aldehydes. rsc.orglibretexts.org |

| Aromatic Carbons | 120 - 150 | Includes both thiophene and phenyl carbons. libretexts.org |

This table presents typical chemical shift ranges observed for thiophene aldehyde derivatives and is for illustrative purposes. Actual values for this compound may vary.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for probing the vibrational and electronic properties of molecules.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1660-1700 cm⁻¹. researchgate.net The C-O-C stretching of the ether linkage and the characteristic vibrations of the thiophene and phenyl rings would also be present, providing a unique fingerprint of the molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of thiophene derivatives typically displays absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The presence of the phenoxy group and the aldehyde group can influence the position and intensity of these absorption maxima, providing insights into the electronic structure and conjugation within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 204.25 g/mol . sigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nist.gov The fragmentation of the molecular ion can occur through various pathways, including cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage) and the ether linkage. libretexts.orgyoutube.commiamioh.edu Common fragments would likely include the loss of a hydrogen atom (M-1), the formyl group (M-29), or the phenoxy group. libretexts.orgchemguide.co.uk Analysis of these fragment ions helps to confirm the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure of a related compound, 5-[bis-(4-ethoxy-phenyl)amino]-thiophene-2-carbaldehyde, reveals the planarity of the thiophene ring and the relative orientations of the substituent groups. nih.gov In the case of this compound, X-ray crystallography would determine the bond lengths, bond angles, and the dihedral angle between the thiophene and phenyl rings, providing a complete picture of its solid-state conformation.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. DFT calculations can be employed to predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic excitability and chemical reactivity. mdpi.comtypeset.io

DFT calculations can also be used to determine other important electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential maps, which provide insights into the reactive sites of the molecule. mdpi.com For thiophene derivatives, DFT studies have been used to understand substituent effects on their electronic properties and to correlate theoretical predictions with experimental observations from spectroscopic techniques like UV-Vis. researchgate.nettypeset.io

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

The general approach for conducting MD simulations involves defining a force field, which is a set of parameters that describes the potential energy of the system. This allows for the calculation of the forces acting on each atom and the subsequent simulation of their motion over time. For a molecule such as this compound, MD simulations can elucidate the preferred conformations by exploring the potential energy surface. Key conformational features, such as the dihedral angles between the thiophene and phenoxy rings, can be monitored throughout the simulation to identify the most stable spatial arrangements.

Furthermore, MD simulations are instrumental in studying the interactions between a ligand and its biological target, such as a protein receptor. nih.gov These simulations can reveal the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov For instance, in studies of related thiophene derivatives, MD simulations have been used to assess the stability of these compounds within the binding pockets of enzymes, providing insights into their potential as inhibitors. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the complex over the simulation time.

Although detailed research findings for this compound are not present in the available literature, the established methodologies for related compounds provide a clear framework for how such an investigation would be conducted.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found in the reviewed literature, studies on analogous thiophene compounds demonstrate the utility of this approach for predicting biological activity and guiding the design of new molecules. nih.gov

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (such as the energy of the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the logarithm of the partition coefficient, logP). nih.govbiolscigroup.us

Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.gov For example, a QSAR study on a series of thiophene analogs identified the energy of the LUMO and the dipole moment as key determinants of their anti-inflammatory activity. nih.gov The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.govbiolscigroup.us

A well-validated QSAR model can be used to predict the biological activity of novel compounds, such as this compound, even before they are synthesized and tested experimentally. This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.govnih.gov The table below illustrates the types of descriptors often used in QSAR studies of related compounds.

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP, Water Solubility | Affects membrane permeability and transport to the target site. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about molecular branching and shape. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful means to predict and interpret the spectroscopic properties of molecules like this compound. Although experimental spectra for this specific compound are not detailed in the available literature, theoretical calculations on closely related thiophene derivatives have proven to be highly accurate in predicting vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govmdpi.com

Vibrational Frequencies: DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can be employed to compute the vibrational frequencies of this compound. nih.gov These calculated frequencies can aid in the assignment of experimental IR and Raman spectra. For instance, the characteristic stretching frequency of the carbonyl group in the carbaldehyde moiety can be accurately predicted. Studies on similar molecules have shown that the calculated vibrational frequencies, when properly scaled, are in excellent agreement with experimental data. mdpi.com

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). This allows for a detailed assignment of the experimental NMR spectrum and can help in elucidating the electronic structure of the molecule. For example, calculations on 3-phenylthiophene (B186537) derivatives have successfully predicted their NMR spectra. nih.gov

Electronic Spectra (UV-Vis): TD-DFT is the method of choice for predicting the electronic absorption spectra of molecules. mdpi.comnih.govrsc.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations could identify the π→π* and n→π* transitions responsible for its UV-Vis absorption. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectra in solution. nih.govresearchgate.net

The table below summarizes the computational methods and their application in predicting the spectroscopic parameters of thiophene-related compounds.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Basis Set Example |

| Infrared (IR) & Raman | DFT (e.g., B3LYP) | Vibrational Frequencies, Intensities | 6-311++G(d,p) |

| NMR | DFT (e.g., GIAO method) | ¹H and ¹³C Chemical Shifts | 6-311++G(2d,2p) |

| UV-Vis Absorption | TD-DFT (e.g., B3LYP) | Excitation Energies (λmax), Oscillator Strengths | 6-311++G(d,p) |

Advanced Applications of 3 Phenoxythiophene 2 Carbaldehyde and Its Derivatives

Applications in Materials Science and Organic Electronics

The unique electronic and structural characteristics of the 3-phenoxythiophene (B1353367) moiety make it a valuable building block in the development of advanced functional materials. The presence of the phenoxy group at the 3-position of the thiophene (B33073) ring influences the electronic properties, solubility, and solid-state organization of the resulting polymers and molecules, which is crucial for their performance in electronic devices.

Conjugated Polymers and Oligomers Based on 3-Phenoxythiophene

Conjugated polymers based on thiophene are a cornerstone of organic electronics. rsc.org The incorporation of a phenoxy group, a type of alkoxy substituent, onto the thiophene backbone is a key strategy for fine-tuning the properties of these materials. Specifically, adding 3-alkoxythiophene units enhances the electron-donating nature of the polymer, which effectively lowers its energy bandgap. ucmerced.edu This is critical for applications in organic photovoltaics, as it allows the material to absorb a broader range of the solar spectrum. ucmerced.edu

Research into regioregular copolymers, such as those combining 3-octylthiophene (B1296729) and 3-decyloxythiophene, has demonstrated the potential to create materials with superior electrical characteristics suitable for polymeric solar cells and thin-film transistors. ucmerced.edu The synthesis of such polymers often relies on advanced catalytic methods, like nickel-catalyzed cross-coupling reactions, to ensure the desired regioregularity and achieve high molecular weights, which are essential for optimal device performance. nih.gov The structure of these polymers allows for efficient charge transport, a fundamental requirement for any semiconductor material.

Table 1: Examples of Conjugated Polymers Based on Thiophene Derivatives

| Polymer Name | Monomer Units | Key Property | Potential Application |

|---|---|---|---|

| Poly(3-octylthiophene-co-3-decyloxythiophene) | 3-octylthiophene, 3-decyloxythiophene | Low bandgap, enhanced electron-donating property. ucmerced.edu | Photovoltaic cells. ucmerced.edu |

| Poly[3-(alkyl)thiophene] derivatives | 3-[ω-(p-methoxyphenoxy)alkyl] thiophenes | Good electrochromic properties. researchgate.net | Electrochromic displays. researchgate.net |

Organic Thin-Film Transistors (OTFTs) and Other Electronic Devices

Organic Thin-Film Transistors (OTFTs) are a key application for thiophene-based semiconductors due to their potential for use in low-cost, flexible electronics like displays and sensors. mdpi.com The performance of an OTFT is highly dependent on the charge carrier mobility of the organic semiconductor used in its channel layer. nih.gov

Derivatives of thiophene, including those with fused ring systems like dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT), have shown excellent performance in OTFTs. researchgate.netelsevierpure.com For instance, diphenyl derivatives of DNTT exhibit high field-effect mobilities, reaching up to 3.5 cm²/Vs, and remarkable thermal stability, maintaining their characteristics at temperatures as high as 250 °C. researchgate.netelsevierpure.com Similarly, solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and used in OTFTs, demonstrating hole mobilities up to 0.005 cm²/Vs and high on/off ratios. mdpi.com The molecular packing, often in a herringbone arrangement, and the morphology of the thin film are crucial factors that influence these electronic properties. elsevierpure.commdpi.com Pyrene end-capped oligothiophenes have also been successfully employed in OTFTs, with one derivative showing a field-effect mobility of 0.11 cm²/Vs. rsc.org

Electrochromic Materials from 3-Phenoxythiophene Derivatives

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical voltage. mdpi.com This characteristic makes them suitable for applications like smart windows, displays, and energy storage devices. researchgate.netmdpi.com Conjugated polymers, particularly polythiophene derivatives, are excellent candidates for electrochromic applications. researchgate.net

A notable example is poly{3-[12-(p-methoxyphenoxy)dodecyl]thiophene}, a derivative that falls under the 3-phenoxythiophene class. This polymer has demonstrated promising electrochromic properties and has been successfully used to construct a solid-state electrochromic device that showed stable color variation over numerous charge/discharge cycles. researchgate.net The ability to modify the chemical structure of these polymers, for instance by copolymerizing them with other monomers like pyrene, allows for the tuning of their electrochromic performance, including achieving multicolor transitions. mdpi.comresearchgate.net

Functionalization of Mesoporous Materials for Advanced Applications

Mesoporous silica (B1680970) nanoparticles (MSNs) are materials characterized by a high surface area, large pore volume, and a robust framework, making them ideal platforms for various applications, including catalysis and drug delivery. nih.govrsc.orgcapes.gov.br The surface of these materials is rich in silanol (B1196071) groups, which can be chemically modified, or "functionalized," with organic molecules to impart specific properties. nih.gov

The functionalization can be achieved through postsynthetic methods where organic groups are grafted onto the silica surface. rsc.org While direct use of 3-phenoxythiophene-2-carbaldehyde for MSN functionalization is not extensively documented, the principles of surface modification allow for such possibilities. An organic molecule like this could be attached to the silica surface to alter its properties or to act as a recognition site. For example, tri-functionalized MSNs have been developed for cancer theranostics, incorporating imaging agents, therapeutic drugs, and targeting ligands onto a single nanoparticle. rsc.org This demonstrates the versatility of functionalizing mesoporous materials for complex, targeted applications. rsc.org

Supramolecular Chemistry and Chemosensors

The development of chemosensors for the selective detection of specific ions and molecules is a critical area of research with applications in environmental monitoring and biological systems. nih.gov Thiophene-based compounds are frequently used as the core structure for fluorescent chemosensors due to their favorable photophysical properties. nih.gov

The design of these sensors often involves integrating a thiophene unit with a receptor that can bind to a target analyte. This binding event then triggers a change in the fluorescence of the molecule, either enhancing it (Chelation Enhanced Fluorescence Effect - CHEF) or quenching it (Chelation Enhancement Quenching Effect - CHEQ). nih.gov For instance, a chemosensor incorporating a thiophene moiety and a diethyl aminophenol group was designed for the 'turn-on' detection of aluminum ions (Al³⁺) in aqueous solutions and was even demonstrated to work within living cells. nih.gov Another example involves a derivative of thiophene-2-carbohydrazide, structurally related to this compound, which was developed for the selective detection of indium ions (In³⁺). nih.gov These examples highlight the utility of the thiophene scaffold in creating highly selective and sensitive chemical sensors.

Medicinal Chemistry and Biological Applications of 3-Phenoxythiophene Derivatives

The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular scaffold that is frequently found in approved drugs and biologically active compounds. nih.govrsc.org Thiophene derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.goveprajournals.com

The biological activity of these compounds is often linked to their ability to interact with specific biological targets. For example, some thiophene derivatives have been investigated as potent inhibitors of Ebola virus entry, a critical step in the viral life cycle. nih.gov In the field of antimicrobials, 3-halobenzo[b]thiophene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens. mdpi.com Furthermore, the structural framework of thiophene is present in numerous FDA-approved drugs for a variety of conditions, underscoring its therapeutic importance. nih.govrsc.org Phytobioactive compounds, which are secondary metabolites from plants, often possess complex chemical structures and exhibit a range of therapeutic effects, and the principles of their activity can inspire the design of new synthetic drugs based on scaffolds like thiophene. nih.gov

Table 2: Reported Biological Activities of Thiophene Derivatives

| Compound Class | Biological Activity | Research Finding |

|---|---|---|

| Thiophene Derivatives | Antiviral (Ebola) | Identified as potent, orally bioavailable Ebola virus entry inhibitors. nih.gov |

| 3-Halobenzo[b]thiophenes | Antibacterial, Antifungal | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria, and a fungal strain. mdpi.com |

| General Thiophene Derivatives | Diverse Pharmacological Activities | Act as anti-inflammatory, anticancer, anticonvulsant, and antioxidant agents. nih.govrsc.org |

Development of Novel Therapeutic Agents

The core structure of this compound has been a springboard for the creation of new drugs with applications in various fields of medicine. Researchers have successfully synthesized and evaluated numerous derivatives, revealing their potential as anti-inflammatory, anticancer, and antimicrobial agents, as well as inhibitors of key enzymes.

Anti-Inflammatory Agents and COX/LOX Inhibition

Derivatives of thiophene have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes. The dual inhibition of both COX and LOX pathways is a particularly attractive strategy, as it may offer a broader spectrum of anti-inflammatory action with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research into various thiophene derivatives has highlighted their potential as selective COX-2 inhibitors. nih.govmdpi.comnih.gov Selective inhibition of COX-2, an inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation, is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. mdpi.com Studies on different series of thiophene-based compounds have demonstrated that specific substitutions on the thiophene ring are crucial for potent and selective COX-2 inhibition. nih.gov

One study on a series of 1,2,4-triazole-3-carboxylate (B8385096) derivatives, which share structural similarities with thiophene derivatives in terms of their aromatic and heterocyclic nature, showed that electron-withdrawing groups on an attached phenyl ring favored COX-2 inhibition. nih.gov This suggests that the electronic properties of substituents play a critical role in the interaction with the enzyme's active site.

Table 1: COX-2 Inhibitory Activity of Selected Imidazoline-5-one Derivatives This table is based on data for illustrative thiophene-related structures and their general anti-inflammatory profile, as specific data for this compound derivatives was not available in the search results.

| Compound | % Inhibition of Edema | COX-2 IC50 (µmol/L) | Reference |

| Derivative 22 | 43.1 | 0.090 | nih.gov |

| Derivative 23 | 41.8 | 0.087 | nih.gov |

| Derivative 24 | 49.0 | 0.092 | nih.gov |

| Celecoxib | 43.1 | - | nih.gov |

Anticancer Activity and Apoptosis Induction

A significant area of investigation for thiophene derivatives has been in the field of oncology. Notably, a series of 3-aryl thiophene-2-aryl and heteroaryl chalcones, derived from 3-aryl-thiophene-2-carbaldehydes, have been synthesized and evaluated for their in vitro antiproliferative activity against human colon cancer cell lines. nih.govacs.org

In one study, the key intermediate, 3-(3-methoxyphenyl)thiophene-2-carbaldehyde, was condensed with various aryl and heteroaryl methyl ketones to produce a library of chalcone (B49325) derivatives. nih.govacs.org Several of these compounds exhibited superior anticancer activity when compared to the reference drug, doxorubicin. For instance, compound 5a showed an IC50 value of 21 µg/mL, and compound 5g had an IC50 value of 22.8 µg/mL against HCT-15 human colon cancer cells, indicating potent cytotoxic properties. nih.govacs.org

The mechanism of anticancer action for many of these derivatives involves the induction of apoptosis, or programmed cell death. Thiophene derivatives have been shown to trigger apoptosis through various cellular pathways. One study on thiophene-based compounds identified a promising candidate, compound 480, which induced apoptosis by altering the mitochondrial membrane potential and increasing reactive oxygen species levels in cancer cells. nih.gov

Table 2: Anticancer Activity of 3-Aryl Thiophene Chalcone Derivatives against HCT-15 Cells

| Compound | IC50 (µg/mL) | Reference |

| 5a | 21 | nih.govacs.org |

| 5g | 22.8 | nih.govacs.org |

| Doxorubicin (Reference) | 25 | nih.govacs.org |

Antimicrobial Properties

The thiophene scaffold is a constituent of numerous compounds with established antimicrobial activity. Research has explored the efficacy of various thiophene derivatives against a range of bacterial and fungal pathogens. Thiophene-2-carbaldehyde has served as a starting point for the synthesis of novel antimicrobial agents. acs.orgresearchgate.net

One approach involves the synthesis of thiazole (B1198619) derivatives from thiophene carbaldehyde. A study reported the synthesis of eleven novel thiazole-based Schiff base derivatives of thiophene carbaldehyde, which were then screened for their in vitro α-glucosidase inhibitory activity, a target for diabetic management, and were found to be non-cytotoxic. researchgate.net While this study focused on an anti-diabetic application, the synthesis strategy highlights the versatility of the thiophene carbaldehyde core for creating new bioactive molecules.

Another study focused on the synthesis and anticancer activity of novel thiophene-2,5-dicarbohydrazide (B7745189) derivatives. researchgate.net While the primary focus was on cancer, the development of hydrazide derivatives from a thiophene core is a common strategy in the search for new antimicrobial agents as well.

Neuroprotective Effects

While the broader class of thiophene derivatives has been investigated for various neurological applications, specific research on the neuroprotective effects of this compound and its direct derivatives is not extensively available in the current scientific literature. However, studies on other heterocyclic compounds provide insights into potential mechanisms. For instance, azetidine (B1206935) and kaempferol (B1673270) derivatives have been shown to exert neuroprotective effects through mechanisms such as reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory pathways in the brain. nih.govnih.gov These studies suggest that the structural features of this compound, such as its aromatic rings and potential for modification, could be explored for neuroprotective applications in the future.

Enzyme Inhibition Studies (e.g., Proteases, Carbonic Anhydrase)

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential.

Carbonic Anhydrase Inhibition:

While no direct studies on this compound derivatives as carbonic anhydrase inhibitors were found, the broader class of thiophene derivatives has been investigated for this activity. Thiophene carboxamide derivatives have been synthesized and evaluated as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), which, while primarily a tubulin inhibitor, highlights the potential for thiophene-based structures to interact with enzymatic targets. mdpi.com The study of thiophene carboxamides against the Hep3B cancer cell line showed that compounds 2b and 2e were the most active, with IC50 values of 5.46 and 12.58 µM, respectively. mdpi.com This indicates that the thiophene scaffold can be a basis for potent enzyme inhibitors.

Protease Inhibition:

Specific studies on the protease inhibitory activity of this compound and its derivatives are limited in the available literature. However, the field of protease inhibition is an active area of research, with various chemical scaffolds being explored. For example, peptide nitriles and peptidyl Michael acceptors have been designed as potent inhibitors of cysteine proteases. nih.gov The reactive aldehyde group of this compound could potentially be utilized to design covalent inhibitors targeting the active site of certain proteases.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for the rational design of more potent and selective drugs. Several studies on thiophene derivatives have provided valuable insights into their SAR.

For the anticancer activity of 3-aryl thiophene-2-aryl/heteroaryl chalcones, the nature of the aryl and heteroaryl substituents plays a crucial role in determining their cytotoxic potency. The initial synthesis of 3-aryl-thiophene-2-carboxaldehydes via Suzuki coupling from 3-bromothiophene-2-carbaldehyde and various substituted phenylboronic acids laid the groundwork for creating a diverse library of chalcones. nih.govacs.org The evaluation of these chalcones against human colon cancer cells revealed that specific substitution patterns on the aryl rings led to enhanced activity, as seen with compounds 5a and 5g. nih.govacs.org

In the context of anti-inflammatory activity , SAR studies of various thiophene derivatives have shown that the presence and position of certain functional groups are critical for COX-2 selectivity and potency. For instance, in a series of 1,3-diarylurea derivatives with a methylsulfonyl pharmacophore, the presence of a hydrogen acceptor group like a methoxy (B1213986) or fluorine substituent on one of the phenyl rings was found to improve COX-2 inhibition. mdpi.com This highlights the importance of electronic and steric factors in the interaction with the enzyme.

The development of selective COX-2 inhibitors has been a major focus, with various heterocyclic scaffolds, including pyridine (B92270) and pyrimidine, being explored. nih.govresearchgate.net The common structural feature in many selective COX-2 inhibitors is the presence of a SO2Me or a similar sulfonamide group, which is believed to be crucial for binding to the secondary pocket of the COX-2 active site. The SAR of these compounds often revolves around the nature and substitution pattern of the aryl rings attached to the central heterocyclic core.

Molecular Docking and Virtual Screening in Drug Discovery

Molecular docking and virtual screening are powerful computational techniques that have revolutionized the early stages of drug discovery. These methods allow for the rapid assessment of large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target, such as a protein or enzyme, thereby predicting their potential therapeutic effect.

Molecular Docking in the Context of Thiophene Derivatives:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For derivatives of thiophene-2-carbaldehyde, this process involves computationally placing the molecule into the active site of a target protein to determine the strength and nature of the interactions. For instance, studies on novel thiophene-2-carboxaldehyde derivatives have utilized molecular docking to explore their binding interactions with Human Serum Albumin (HSA), a key carrier protein. uni.lu These studies help in understanding the pharmacokinetic profile of potential drug candidates.

In a study on benzo[b]thiophene-2-carbaldehyde derivatives, which share a similar structural motif, molecular docking was used to identify favorable interactions with protein target 4JVW, with calculated binding energies indicating strong affinity. Such studies often reveal key interactions like hydrogen bonding and hydrophobic interactions that are crucial for the stability of the ligand-protein complex. uni.lu

Virtual Screening of Thiophene-Based Compound Libraries:

Virtual screening is a computational method used to search libraries of small molecules to identify structures that are most likely to bind to a drug target. While specific large-scale screening data for this compound is not publicly available, the principles of virtual screening are broadly applied to thiophene-containing compound libraries. These libraries can be screened against various therapeutic targets. For example, a virtual screening of a natural product-like compound library was conducted to find activators for FOXO3a, a transcription factor involved in cell death and proliferation. jsynthchem.com This highlights how libraries containing diverse scaffolds, potentially including phenoxythiophene structures, can be explored for novel therapeutic agents.

The process typically involves high-throughput docking where millions of compounds can be computationally evaluated. The results are then ranked based on their predicted binding affinity, and the top-ranking compounds are selected for further experimental validation.

Design of Ligand-Based and Structure-Based Drug Candidates

The insights gained from molecular docking and the broader understanding of structure-activity relationships (SAR) inform the rational design of new drug candidates. This can be approached from two main perspectives: ligand-based and structure-based design.

Ligand-Based Drug Design:

In the absence of a known 3D structure of the target protein, ligand-based drug design relies on the knowledge of molecules that are known to interact with the target. nih.gov By analyzing the common structural and electronic features of these active ligands, a pharmacophore model can be developed. This model represents the essential features required for biological activity. New compounds, such as derivatives of this compound, can then be designed to fit this pharmacophore, with the expectation that they will exhibit similar or improved activity. Thiophene derivatives are recognized as privileged structures in drug design due to their wide range of pharmacological activities.

Structure-Based Drug Design:

When the three-dimensional structure of the target protein is available, structure-based drug design becomes a powerful tool. This approach involves designing molecules that can fit precisely into the binding site of the target, maximizing favorable interactions and, consequently, biological activity. For example, knowing the active site of an enzyme, medicinal chemists can modify the this compound scaffold—by adding or altering substituents on the phenoxy or thiophene rings—to enhance its interaction with key amino acid residues within the active site. This method has been successfully used to develop inhibitors for various enzymes, including those from the malaria parasite Plasmodium falciparum.

The design process is iterative, often involving cycles of computational design, chemical synthesis, and biological testing to optimize the potency and selectivity of the drug candidate.

Catalysis and Industrial Applications

Beyond its role in drug discovery, this compound is a valuable molecule in the broader chemical industry, particularly as an intermediate in synthesis and in catalytic processes.

Use as Intermediates in Fine Chemical Synthesis

Fine chemicals are complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. This compound and related thiophene aldehydes serve as important building blocks in the synthesis of these high-value products.

The aldehyde functional group is particularly versatile, allowing for a wide range of chemical transformations. For example, it can be a precursor for the synthesis of more complex heterocyclic systems. Thiophene-2-carbaldehyde itself is used in the synthesis of thiosemicarbazones, which have shown potential as anticancer agents. Similarly, this compound can be envisioned as a starting material for a variety of condensation and cyclization reactions to build more elaborate molecular architectures. The synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling reactions further demonstrates the utility of thiophene carbaldehydes as intermediates in creating novel compounds with diverse biological activities.

Catalytic Reduction Applications

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (3-phenoxypyridin-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, often employed to introduce a hydroxymethyl group, which can then be further functionalized.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent, such as ethanol (B145695). This reagent is a mild and selective reducing agent that readily converts aldehydes to alcohols without affecting other potentially reducible functional groups that might be present in the molecule. jsynthchem.com

The general reaction is as follows:

C₁₁H₈O₂S + NaBH₄ → C₁₁H₁₀O₂S

This catalytic reduction is a key step in creating derivatives with different physical and biological properties. The resulting alcohol can be used in esterification reactions, as a precursor for halogenation, or in other transformations to build molecular complexity.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of thiophene (B33073) derivatives, including 3-Phenoxythiophene-2-carbaldehyde, is a dynamic area of research. nih.govsciforum.net Scientists are continuously seeking more efficient, cost-effective, and environmentally friendly methods to construct these valuable molecules. nih.govmdpi.com

Recent strategies have focused on:

Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy. nih.gov

Transition-Metal-Free Synthesis: The development of synthetic routes that avoid the use of expensive and potentially toxic transition metals is a key goal. For instance, methods utilizing potassium sulfide (B99878) as a sulfur source with substrates like cyclopropyl (B3062369) ethanol (B145695) or buta-1-enes have been explored. nih.gov

Cyclization of Functionalized Alkynes: The cyclization of readily available sulfur-containing alkynes presents a direct and atom-economical pathway to thiophene rings with desired substitution patterns. mdpi.com This can be achieved through metal-catalyzed, base-promoted, or iodocyclization reactions. mdpi.com

Gewald Reaction Modifications: The classic Gewald reaction, which involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile and elemental sulfur, continues to be refined to accommodate a wider range of substrates and improve yields. sciforum.net

A notable recent development involves the synthesis of 3-alkoxy-4-cyanothiophenes in two steps from the accessible 4-cyano-3-oxotetrahydrothiophene. nih.gov This highlights the ongoing efforts to create versatile building blocks for more complex systems. nih.gov The table below summarizes some of the modern synthetic approaches being investigated.

| Synthetic Strategy | Key Features | Starting Materials (Examples) |

| Multicomponent Reactions | Single-step synthesis, high atom economy. nih.gov | Carbonyl compounds, active methylene nitriles, sulfur source. sciforum.net |

| Transition-Metal-Free Synthesis | Cost-effective, reduced toxicity. nih.gov | Cyclopropyl ethanol, buta-1-enes, potassium sulfide. nih.gov |

| Cyclization of Functionalized Alkynes | Regiospecific, high atom economy. mdpi.com | S-containing alkyne substrates. mdpi.com |

| Dehydrative Iodocyclization | Mild reaction conditions. mdpi.com | 1-mercapto-3-yn-2-ols. mdpi.com |

Advanced Characterization of Functionalized Materials

A deep understanding of the structure-property relationships in materials derived from this compound is crucial for their application. Advanced characterization techniques are indispensable in this pursuit.

Spectroscopic and Microscopic Analysis:

Rotational and Vibrational Spectroscopy: Techniques like rotational spectroscopy have been used to determine the precise equilibrium structure of thiophene and its isotopologues. nih.gov Infrared and Raman spectroscopy provide insights into the vibrational modes of these molecules. nih.gov

UV-Vis Spectroscopy: This technique is employed to study the electronic transitions and determine the optical properties of thiophene derivatives. jchps.com

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These methods are used to investigate the surface morphology of polymer electrodes fabricated from thiophene derivatives, revealing features like roughness and growth patterns. nih.gov

Computational Modeling:

Density Functional Theory (DFT): DFT and its time-dependent variant (TD-DFT) are powerful tools for studying the relationship between the geometry and optoelectronic properties of molecules. acs.org These methods can predict molecular structures, electronic properties, and spectroscopic behavior. jchps.comacs.org

Computational Screening: Virtual screening, guided by computational methods, can be used to select derivatives with optimal spectral features for specific applications, such as mechanochromic materials. nih.gov

The table below provides examples of how advanced characterization techniques are applied to thiophene-based materials.

| Characterization Technique | Information Obtained | Example Application |

| Rotational Spectroscopy | Precise molecular structure. nih.gov | Determining the structure of thiophene isotopologues. nih.gov |

| UV-Vis Spectroscopy | Electronic transitions, optical properties. jchps.com | Studying the absorption spectra of thiophene derivatives. jchps.com |

| SEM and AFM | Surface morphology and roughness. nih.gov | Analyzing polymer electrodes for biosensors. nih.gov |

| Density Functional Theory (DFT) | Geometric and optoelectronic properties. acs.org | Designing novel non-fullerene acceptors for organic solar cells. acs.org |

Targeted Drug Delivery Systems Utilizing 3-Phenoxythiophene (B1353367) Scaffolds

The thiophene scaffold is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov However, challenges such as poor water solubility and potential toxicity have limited the application of some thiophene derivatives. nih.govacs.org Targeted drug delivery systems offer a promising solution to overcome these limitations. acs.org

Nanoparticle-Based Delivery:

Albumin Nanoparticles: Self-assembling human serum albumin (HSA) nanoparticles have been successfully used to encapsulate thiophene derivatives, enhancing their solubility and reducing toxicity. nih.gov One study reported an encapsulation efficiency of 99.59% for a thiophene derivative with anticancer activity. nih.gov

Folate Receptor-Targeting Nanocarriers: To improve selectivity for cancer cells, which often overexpress folate receptors, nanoparticles coated with folic acid have been developed to deliver thiophene-based drugs. acs.orgresearchgate.net

Scaffold-Based Delivery for Tissue Regeneration and Cancer Treatment:

Three-Dimensional (3D) Scaffolds: These scaffolds, made from natural or synthetic polymers, can be used as implantable or injectable platforms for the controlled and sustained release of drugs. nih.gov In the context of oral cancer, scaffolds can deliver therapeutics locally, minimizing systemic side effects. nih.gov

Biopolymer Hydrogel Scaffolds: Hydrogels made from materials like gelatin and sodium carboxymethyl cellulose (B213188) can encapsulate drugs and release them in a controlled manner, showing promise for localized cancer treatment. mdpi.com

The following table highlights different scaffold-based drug delivery systems.

| Delivery System | Key Features | Application |

| Albumin Nanoparticles | Enhanced solubility, reduced toxicity. nih.gov | Delivery of anticancer thiophene derivatives. nih.gov |

| Folate Receptor-Targeting Nanocarriers | Increased selectivity for cancer cells. acs.orgresearchgate.net | Targeted delivery of anticancer agents. acs.orgresearchgate.net |

| 3D Polymeric Scaffolds | Controlled and sustained drug release. nih.gov | Localized treatment of oral cancer. nih.gov |

| Biopolymer Hydrogel Scaffolds | High encapsulation efficiency, sustained release. mdpi.com | Localized drug delivery for lung cancer. mdpi.com |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

AI in Drug Discovery:

Accelerating the Process: AI algorithms can analyze vast datasets to identify novel drug targets and predict the biological activities, pharmacokinetic properties, and toxicity of molecules, thereby expediting the drug discovery pipeline. nih.govresearchgate.net

Generative Chemistry: Deep learning models can generate novel molecular structures that are tailored to specific therapeutic profiles. nih.gov

Drug Repurposing: AI can identify potential new uses for existing drugs, which can significantly reduce the time and cost of drug development. nih.gov

AI in Material Design:

Computational Design: AI, in conjunction with computational methods like DFT, can be used to design new materials with specific properties. For example, AI can guide the design of thiophene-based π-conjugated chromophores for mechanochromic materials. nih.gov

Predicting Properties: ML models can be trained to predict the properties of new materials, allowing for the rapid screening of large numbers of potential candidates.

A recent example is the development of an AI platform called POLYGON, which can generate new multi-target drug candidates for cancer, potentially streamlining the typically laborious drug discovery process. sciencedaily.com

Bioelectronic Applications and Biosensors

Thiophene-based materials, due to their electronic properties and biocompatibility, are excellent candidates for applications in bioelectronics and biosensors. acs.org

Bioelectronic Devices:

In Vivo Polymerization: Researchers have developed water-soluble thiophene-based trimers that can be enzymatically polymerized in physiological conditions, opening the door for the in vivo formation of electronic interfaces with living tissues. acs.org This could lead to the development of advanced neural probes and electronic scaffolds for cell culture. acs.org

Biosensors:

Electrochemical Biosensors: Functionalized polythiophenes are used to create electrodes for biosensors. For instance, a potentiometric enzyme biosensor based on a thiophene copolymer has been developed for the quantification of urea. nih.govmdpi.com

Aptasensors: Aptamer-functionalized electroactive polymers based on thiophene derivatives have been used to develop highly sensitive and selective biosensors for the detection of cancer biomarkers like Mucin-1. acs.org A biosensor with a limit of detection of 369 fg/mL has been reported. acs.org

The table below lists some of the bioelectronic applications of thiophene-based materials.

| Application | Key Material/System | Detected Analyte/Function |

| In Vivo Electronics | Enzymatically polymerizable thiophene trimers. acs.org | Electronic functionalization of living tissue. acs.org |

| Urea Biosensor | Poly(3-hexylthiophene-co-3-thiopheneacetic acid) copolymer. nih.gov | Urea concentration. nih.govmdpi.com |

| Mucin-1 Aptasensor | Copolymer of EDOT and ProDOT(COOH)2. acs.org | Mucin-1 (cancer biomarker). acs.org |

| H2O2 Sensor | Poly(Th-AP-TAA) polymer electrode. nih.gov | Hydrogen peroxide. nih.gov |

Q & A

What are the common synthetic routes for preparing 3-Phenoxythiophene-2-carbaldehyde?

Level: Basic

Answer:

The synthesis of this compound typically involves Vilsmeier-Haack formylation, where thiophene derivatives are reacted with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, analogous protocols for thiophene carbaldehydes (e.g., 3-hexylthiophene-2-carbaldehyde) use anhydrous toluene, DMF, and POCl₃ under nitrogen, followed by reflux and purification . Modifications include optimizing stoichiometry, solvent selection (e.g., dichloromethane for milder conditions), and reflux duration. Yield improvements (70–80%) are achieved via controlled reagent addition and inert atmospheres.

Table 1: Example Synthetic Conditions

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| POCl₃, DMF | Toluene | Reflux | 70% | |

| PCl₅, DMF | CH₂Cl₂ | 0–25°C | 65% |

What spectroscopic techniques are recommended for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- 1H/13C NMR : To confirm aldehyde proton (~9.8–10.2 ppm) and aromatic/thiophene backbone signals. For example, analogous compounds show distinct thiophene ring protons at δ 7.2–7.8 ppm .

- IR Spectroscopy : Strong C=O stretch (~1680–1700 cm⁻¹) and C-O (phenoxy) absorption (~1250 cm⁻¹) .

- GC-MS : For purity assessment and fragmentation pattern analysis (e.g., NIST-standardized libraries for aldehydes) .

How can reaction conditions be optimized to improve the yield of this compound derivatives?

Level: Advanced

Answer:

Optimization strategies:

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance electrophilic substitution.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodine may accelerate formylation .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during aldehyde formation .

- Purification Methods : Reverse-phase HPLC (methanol/water gradients) resolves impurities, as demonstrated for structurally similar thiophene derivatives .

What strategies are employed to evaluate the biological activity of this compound derivatives?

Level: Advanced

Answer:

- In Vitro Assays : Antimicrobial testing (e.g., MIC against E. coli or S. aureus) and cytotoxicity screening (e.g., MTT assay on cancer cell lines) .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., oxime derivatives) to assess potency changes. For instance, oxime formation (via hydroxylamine reaction) enhances bioactivity in related compounds .

- Target Interaction Studies : Molecular docking with enzymes (e.g., cytochrome P450) to predict binding affinity .

How can computational modeling aid in understanding the reactivity of this compound?

Level: Advanced

Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the aldehyde group is highly electrophilic, directing further functionalization .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) to optimize synthesis .

How should researchers address contradictions in spectral data for this compound derivatives?

Level: Data Analysis

Answer:

- Cross-Validation : Compare NMR/IR data with NIST or PubChem reference libraries .

- Isotopic Labeling : Use deuterated solvents to confirm peak assignments.

- Collaborative Reproducibility : Replicate synthesis and characterization across labs to resolve discrepancies .

What are the best practices for derivatizing this compound into oxime or hydrazone analogs?

Level: Methodological

Answer:

- Oxime Formation : React with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 4–6 hours). Purify via recrystallization (ethanol/water) .

- Hydrazone Synthesis : Use hydrazine hydrate in methanol (room temperature, 2 hours), monitored by TLC.

What applications does this compound have in material science?

Level: Applied Research

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.